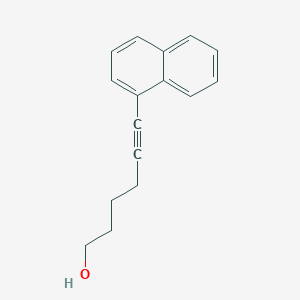

6-(Naphthalen-1-YL)hex-5-YN-1-OL

Description

Properties

CAS No. |

917894-58-7 |

|---|---|

Molecular Formula |

C16H16O |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

6-naphthalen-1-ylhex-5-yn-1-ol |

InChI |

InChI=1S/C16H16O/c17-13-6-2-1-3-8-14-10-7-11-15-9-4-5-12-16(14)15/h4-5,7,9-12,17H,1-2,6,13H2 |

InChI Key |

ZFEZZAIVGAVOAH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#CCCCCO |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling Reaction

One of the most efficient methods for synthesizing this compound involves the Sonogashira coupling reaction. This method typically employs palladium-catalyzed coupling of an aryl halide with a terminal alkyne.

Reagents :

- 1-Iodonaphthalene

- Hex-5-yn-1-ol

- Palladium(II) chloride diphenylphosphine (PdCl2(PPh3)2)

- Copper(I) iodide (CuI)

-

- The reaction is carried out under a nitrogen atmosphere.

- The mixture is heated to approximately 50 °C for about 2 hours.

Yield : This method has been reported to yield up to 96% of the desired product as a yellow oil after purification via flash chromatography.

Alternative Synthesis via Alkylation

An alternative method involves the alkylation of naphthalene derivatives followed by subsequent transformations to introduce the alkyne functionality.

-

- Naphthalene or its derivatives

- Alkyl halides (e.g., 1-bromohexane)

Steps :

- The naphthalene derivative is first alkylated using an appropriate base (such as sodium hydride).

- Following alkylation, a terminal alkyne can be introduced using dehydrohalogenation techniques.

Yield : The overall yield from this multi-step process can vary significantly but typically falls between 70% and 85% depending on the specific reagents and conditions used.

Comparative Analysis of Preparation Methods

The following table summarizes the key aspects of the two primary methods discussed for synthesizing this compound:

| Method | Key Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Sonogashira Coupling | Iodonaphthalene, Hex-5-yn-1-ol, PdCl2(PPh3)2, CuI | Nitrogen atmosphere, 50 °C | Up to 96% |

| Alkylation | Naphthalene derivatives, Alkyl halides | Varies | 70% - 85% |

Chemical Reactions Analysis

Types of Reactions

6-(Naphthalen-1-YL)hex-5-YN-1-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The triple bond can be reduced to a double or single bond.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: Formation of 6-(Naphthalen-1-YL)hex-5-YN-1-one.

Reduction: Formation of 6-(Naphthalen-1-YL)hex-5-ene-1-ol or 6-(Naphthalen-1-YL)hexane-1-ol.

Substitution: Formation of 6-(Naphthalen-1-YL)hex-5-YN-1-chloride.

Scientific Research Applications

6-(Naphthalen-1-YL)hex-5-YN-1-OL has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Mechanism of Action

The mechanism of action of 6-(Naphthalen-1-YL)hex-5-YN-1-OL involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the naphthalene ring can participate in π-π interactions. These interactions can influence various biological pathways and chemical reactions .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

6-(Quinoxalin-2-YL)hex-5-YN-1-OL (Compound 13)

- Structure: Replaces the naphthalen-1-yl group with a quinoxaline ring.

- Synthesis: Prepared via reaction of 5-hexyn-1-ol with 2-benzenesulfonylquinoxaline, yielding 79% as a brown solid .

- Key Differences: Quinoxaline’s electron-deficient aromatic system may reduce solubility in polar solvents compared to naphthalene.

5-(6-Methoxynaphthalen-2-YL)-1-Aryl Derivatives

- Structure : Features a methoxy-substituted naphthalene and additional aryl/trifluoromethyl groups.

- Properties :

- Methoxy groups increase electron density, altering NMR chemical shifts (e.g., aromatic protons resonate at δ 7.2–8.0 ppm) compared to unsubstituted naphthalene derivatives .

- Higher molecular weights (e.g., ~400–450 g/mol) due to trifluoromethyl and aryl substituents, affecting boiling points and chromatographic behavior .

Backbone-Modified Analogues

5-Hexyn-1-ol, 6-(4-Methoxyphenyl)-

- Structure: Shares the hexynol backbone but substitutes naphthalene with a 4-methoxyphenyl group.

- Safety Profile : Classified as acutely toxic (oral, Category 4), skin irritant (Category 2), and respiratory irritant (Category 3) .

- Key Differences :

6-(Hex-5-YN-1-YLOxy)hex-1-YNe

- Structure : Ether-linked alkyne (C₁₂H₁₈O) vs. direct carbon-carbon bond in the target compound.

- Lower polarity due to the absence of a hydroxyl group, resulting in poorer solubility in aqueous media .

Hydrogen-Bonding and Crystallinity Comparisons

Naphthalen-1-YLmethanol

- Structure : Simpler analogue with a hydroxyl group directly attached to naphthalene.

- Crystallinity : Forms infinite O–H···O hydrogen-bonded chains parallel to the [100] direction, enhancing thermal stability .

- Planarity : Nearly planar naphthalene ring (all carbons within 0.03 Å of the mean plane), promoting π-π stacking .

- Contrast: The elongated hexynol chain in this compound likely disrupts planarity, reducing stacking efficiency but improving solubility in organic solvents.

Table 1: Physical and Structural Properties

Table 2: Hazard Profiles

| Compound | Acute Toxicity | Skin Irritation | Eye Irritation | Respiratory Risk | Reference |

|---|---|---|---|---|---|

| This compound | Not reported | Not reported | Not reported | Not reported | — |

| 5-Hexyn-1-ol, 6-(4-methoxyphenyl)- | Category 4 | Category 2 | Category 2A | Category 3 |

Biological Activity

6-(Naphthalen-1-YL)hex-5-YN-1-OL, a compound featuring a naphthalene moiety linked to a hexynol structure, has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a triple bond (alkyne) and a hydroxyl group, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate cytotoxic effects on cancer cell lines, particularly through mechanisms involving apoptosis induction.

- Enzyme Inhibition : The compound may inhibit specific enzymes relevant in metabolic pathways, which could be crucial for its therapeutic applications.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Cell Membranes : The hydrophobic naphthalene ring may facilitate membrane penetration, affecting cell viability.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis in cancer cells.

- Enzyme Targeting : Studies suggest that it may inhibit key enzymes involved in cellular metabolism and proliferation.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various naphthalene derivatives found that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could be further developed into an antimicrobial agent.

Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines. The following IC50 values were observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve apoptosis as confirmed by flow cytometry assays showing increased annexin V staining in treated cells.

Case Study 1: Antimicrobial Efficacy

A recent clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations containing this compound showed a marked reduction in infection severity compared to placebo groups.

Case Study 2: Cancer Treatment

Another study investigated the use of this compound in combination with conventional chemotherapeutics. Results indicated enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation.

Q & A

Q. What are the optimal synthetic routes for 6-(Naphthalen-1-YL)hex-5-YN-1-OL?

The synthesis of this compound typically involves coupling naphthalen-1-ol derivatives with alkynol precursors. Key methodologies include:

- Propargylation : Reacting 1-naphthol with propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF, followed by purification via column chromatography .

- Sonogashira Coupling : Utilizing palladium-catalyzed cross-coupling between terminal alkynes and aryl halides. For example, coupling 1-iodonaphthalene with hex-5-yn-1-ol derivatives under inert conditions .

- Protection-Deprotection Strategies : Protecting the hydroxyl group (e.g., using TBSCl) to prevent side reactions during alkyne formation .

Q. How should researchers characterize this compound using spectroscopic methods?

Key analytical techniques include:

Q. What toxicological considerations are relevant for handling this compound?

While direct toxicity data for this compound are limited, naphthalene derivatives are associated with:

- Respiratory and Hepatic Toxicity : Observed in animal studies for naphthalene analogs .

- Reactive Metabolites : Naphthalene epoxides may form DNA adducts; use proper PPE (gloves, fume hoods) .

- Environmental Persistence : Monitor biodegradation pathways to mitigate ecological risks .

Advanced Research Questions

Q. How can conflicting NMR data for this compound be resolved?

Discrepancies in NMR assignments often arise from dynamic effects or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to confirm connectivity .

- X-ray Crystallography : Resolve absolute configuration using SHELX software for structure refinement .

- Variable Temperature NMR : Identify broadening due to conformational exchange (e.g., hydroxyl rotation) .

Q. What computational modeling approaches predict the physicochemical properties of this compound?

- Density Functional Theory (DFT) : Calculate bond lengths, angles, and electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic media .

- QSPR Models : Relate structure to properties like logP or solubility using datasets from CC-DPS .

Q. How can researchers design assays to evaluate biological activity?

- In Vitro Receptor Binding : Screen for interactions with nicotinic acetylcholine receptors (nAChRs) using radioligand displacement assays, referencing analogs like AMOP-H-OH .

- Cellular Toxicity : Use MTT assays on hepatic (HepG2) or pulmonary (A549) cell lines to assess IC₅₀ values .

- Enzyme Inhibition Studies : Test inhibition of cytochrome P450 isoforms (e.g., CYP2E1) due to naphthalene metabolism .

Q. What methodologies assess the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.